molecular formula C18H22FN9O2 B611985 Mavelertinib CAS No. 1776112-90-3

Mavelertinib

Número de catálogo B611985
Número CAS: 1776112-90-3
Peso molecular: 415.4334
Clave InChI: JYIUNVOCEFIUIU-GHMZBOCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mavelertinib, also known as PF-06747775, is a specific inhibitor of EGFR T790M . It causes cell death in EGFR T790M-positive tumor cells, while sparing wild-type EGFR . It is under investigation in clinical trials for patients with NSCLC EGFR Mutations (Del 19 or L858R +/- T790M) .


Chemical Reactions Analysis

Mavelertinib was identified as a potent inhibitor of G. lamblia growth and proliferation . It has in vitro efficacy against metronidazole-resistant 713-M3 strains . Other EGFR-TKIs screened in follow-up assays exhibited insignificant inhibition of G. lamblia at 5 μM, suggesting that the primary molecular target of mavelertinib may have a different mechanistic binding mode from human EGFR-tyrosine kinase .

Aplicaciones Científicas De Investigación

Lung Cancer Treatment

Scientific Field

Oncology

Application Summary

Mavelertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), has been used in the treatment of lung cancer . It targets EGFR T790M resistance, a common mutation in non-small cell lung cancer .

Methods of Application

The specific methods of application involve administering Mavelertinib to patients with lung cancer who have the EGFR T790M mutation . The dosage and frequency of administration would be determined by a medical professional.

Results/Outcomes

Treatment with Mavelertinib has shown initial efficacy, but nearly all treated patients eventually develop drug resistance due to the emergence of new mutations or rewired signaling pathways . Despite this, the current median survival for patients treated with new TKIs like Mavelertinib exceeds 3 years .

Overcoming Therapeutic Resistance in Lung Cancer

Scientific Field

Oncology

Application Summary

Mavelertinib is being studied for its potential to overcome therapeutic resistance in lung cancer . This involves understanding and predicting patterns of mutagenesis and exploring technologies to understand synthetically lethal dependencies and track cancer evolution through therapy .

Methods of Application

This application involves administering Mavelertinib as part of a combinatorial therapy targeting minimal residual disease and bypass pathways early based on projected resistance .

Results/Outcomes

While the results of these studies are not fully understood due to the complexity and heterogeneity of therapeutic resistance, insights have been gained into multiple mechanisms of resistance .

Giardiasis Therapy

Scientific Field

Parasitology

Application Summary

Mavelertinib has been identified as a potential new therapeutic for giardiasis , a common intestinal parasite infection.

Methods of Application

The specific methods of application for giardiasis therapy are not detailed in the source, but would likely involve oral administration of Mavelertinib.

Results/Outcomes

The source does not provide specific results or outcomes for this application .

Overcoming Drug Resistance in Lung Cancer

Application Summary

Mavelertinib is being studied for its potential to overcome drug resistance in lung cancer . This involves understanding and predicting patterns of mutagenesis and exploring technologies to understand synthetically lethal dependencies and track cancer evolution through therapy .

Results/Outcomes

Targeting Oncogene Addiction in Cancer

Application Summary

Mavelertinib is being used in the study of oncogene addiction in cancer . The receptor belongs to the ERBB family of receptors that bind ligands including EGF, TGFα, amphiregulin, epigen, betacellulin, heparin-binding EGF, and epiregulin .

Results/Outcomes

The results of these studies are not fully understood due to the complexity and heterogeneity of therapeutic resistance, but insights have been gained into multiple mechanisms of resistance .

Propiedades

IUPAC Name

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIUNVOCEFIUIU-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mavelertinib

CAS RN

1776112-90-3
Record name Mavelertinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavelertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVELERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
74
Citations
SA Michaels, MA Hulverson, GR Whitman… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… target of mavelertinib may have a different mechanistic binding mode from human EGFR-tyrosine kinase. Mavelertinib, … These results suggest that mavelertinib merits consideration for …
Number of citations: 3 journals.asm.org
J Niggenaber, L Heyden, T Grabe… - ACS Medicinal …, 2020 - ACS Publications
… the presence of mavelertinib and … mavelertinib and Cys797 was again tracked using MS (Figure 2E) and also revealed by clear electron density (Figure 2F–H). Additionally, mavelertinib …
Number of citations: 26 pubs.acs.org
TS Beyett, C To, DE Heppner, JK Rana… - Nature …, 2022 - nature.com
… reciprocal with mavelertinib despite cooperatively binding (Fig. 2e). Mavelertinib decreased the IC 50 of the allosteric inhibitor, but the observed potency of mavelertinib was unchanged …
Number of citations: 29 www.nature.com
V Sukrithan, L Deng, A Barbaro… - Expert Opinion on …, 2019 - Taylor & Francis
… mavelertinib; followed by Cohort 2B, a randomized Phase II evaluation of the same combination with single agent mavelertinib … of the combination of mavelertinib with avelumab, an anti-…
Number of citations: 17 www.tandfonline.com
M Nagasaka, VW Zhu, SM Lim, M Greco, F Wu… - Journal of Thoracic …, 2021 - Elsevier
… In addition, we summarized the results of clinical trials that previously reported third-generation EGFR TKIs (rociletinib, olmutinib, nazartinib, mavelertinib), including phase 3 results of …
Number of citations: 119 www.sciencedirect.com
A Murtuza, A Bulbul, JP Shen, P Keshavarzian… - Cancer Research, 2019 - AACR
EGFR-activating mutations are observed in approximately 15% to 20% of patients with non–small cell lung cancer. Tyrosine kinase inhibitors have provided an illustrative example of …
Number of citations: 160 aacrjournals.org
BC Ahn, JH Lee, MH Kim, KH Pyo, C Lee, SM Lim… - Cancers, 2021 - mdpi.com
Simple Summary MET amplification is one of the resistance determinants after EGFR-TKI therapy in EGFR mutant NSCLC. In this study, we evaluated the emergence of MET …
Number of citations: 8 www.mdpi.com
Q Wang, S Yang, K Wang… - … of hematology & …, 2019 - jhoonline.biomedcentral.com
Treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) activating mutation with EGFR-TKIs has achieved great success, yet faces the …
Number of citations: 195 jhoonline.biomedcentral.com
Y Shi, S Zhang, X Hu, J Feng, Z Ma, J Zhou… - Journal of Thoracic …, 2020 - Elsevier
Introduction Alflutinib (AST2818) is a newly developed third-generation EGFR tyrosine kinase inhibitor selective for EGFR-sensitizing and T790M-resistant mutations. We assessed the …
Number of citations: 58 www.sciencedirect.com
N Colclough, K Chen, P Johnström, N Strittmatter… - Clinical Cancer …, 2021 - AACR
Purpose: Osimertinib is a potent and selective EGFR tyrosine kinase inhibitor (EGFR-TKI) of both sensitizing and T790M resistance mutations. To treat metastatic brain disease, blood–…
Number of citations: 111 aacrjournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.